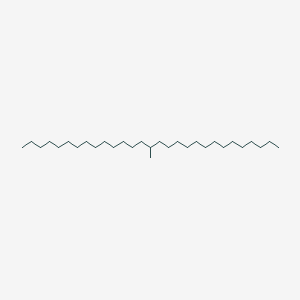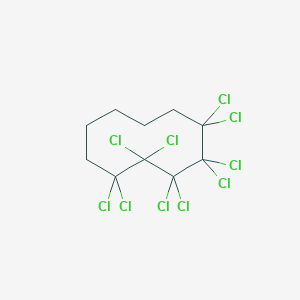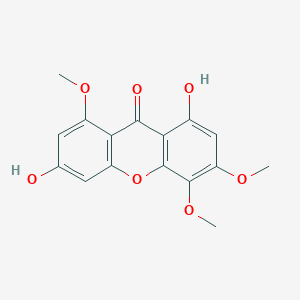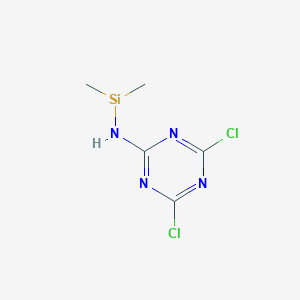
1-Methyl-2-octylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-octylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their significant angle strain due to the 60° bond angles, which makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-octylaziridine can be synthesized through several methods. One common approach involves the cyclization of amino alcohols or amino halides. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines . Another method involves the use of epoxides as precursors, where the nitrogen atom displaces a leaving group to form the aziridine ring .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-octylaziridine undergoes various chemical reactions, including:
Oxidation: Aziridines can be oxidized to form oxaziridines, which are useful intermediates in organic synthesis.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted aziridines depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methyl-2-octylaziridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-2-octylaziridine involves its high reactivity due to the angle strain in the three-membered ring. This strain makes the nitrogen atom more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, aziridines can interact with nucleophiles, leading to ring-opening reactions and the formation of more stable compounds .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine class, with a simpler structure.
2-Methylaziridine: Similar in structure but with a methyl group at the 2-position instead of the 1-position.
N-alkylaziridines: A broader class of aziridines with various alkyl groups attached to the nitrogen atom.
Uniqueness: 1-Methyl-2-octylaziridine is unique due to the presence of both a methyl group and an octyl group, which can influence its reactivity and physical properties. The long octyl chain can impact the compound’s solubility and interaction with other molecules, making it distinct from simpler aziridines .
Propriétés
Numéro CAS |
65008-19-7 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
1-methyl-2-octylaziridine |
InChI |
InChI=1S/C11H23N/c1-3-4-5-6-7-8-9-11-10-12(11)2/h11H,3-10H2,1-2H3 |
Clé InChI |
GNHOAYGKPPTRAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



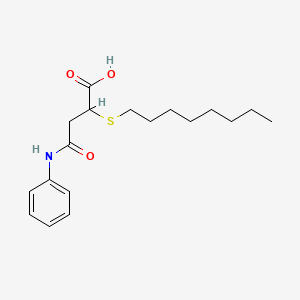
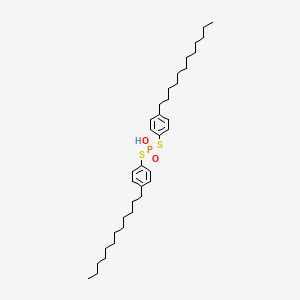
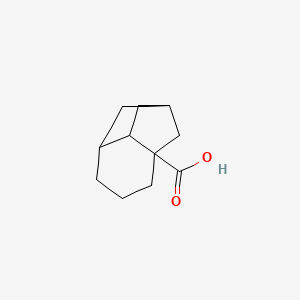
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
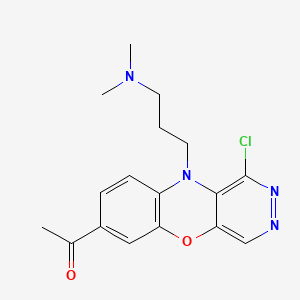
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

